Diphenylphosphinic chloride

Catalog No.
S773624
CAS No.
1499-21-4
M.F
C12H10ClOP
M. Wt
236.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphinic chloride

CAS Number

1499-21-4

Product Name

Diphenylphosphinic chloride

IUPAC Name

[chloro(phenyl)phosphoryl]benzene

Molecular Formula

C12H10ClOP

Molecular Weight

236.63 g/mol

InChI

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

QPQGTZMAQRXCJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl

Synonyms

Chlorodiphenylphosphine Oxide; Diphenylchlorophosphine Oxide; Diphenylphosphinic acid Chloride; Diphenylphosphinic Chloride; Diphenylphosphinoyl Chloride; Diphenylphosphinyl Chloride; Diphenylphosphonic Chloride; Diphenylphosphorus Oxychloride; NSC 1

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl

Synthesis of Chiral Bidentate Ligands

Diphenylphosphinic chloride serves as a crucial precursor for the synthesis of various chiral bidentate ligands [, , , , ]. These ligands contain two binding sites and a chiral center, making them valuable tools in asymmetric synthesis. They play a vital role in facilitating highly selective chemical reactions, leading to the desired product in greater quantities and with higher purity.

Peptide Coupling Agents

Beyond ligand synthesis, diphenylphosphinic chloride finds use as a building block in the creation of peptide coupling agents [, , ]. These agents promote the formation of peptide bonds, the essential linkages between amino acids in proteins. Their ability to efficiently connect amino acids makes them invaluable tools in peptide synthesis, a crucial step in the development of new drugs and research into protein function.

Other Applications

While the above two applications are the most prominent, diphenylphosphinic chloride has also been explored in other areas of scientific research. Some examples include:

  • Flame retardants: Studies have investigated the potential of diphenylphosphinic chloride derivatives as flame retardants due to their ability to interfere with combustion mechanisms.
  • Pharmaceutical adjuvants: Research has been conducted to explore the use of diphenylphosphinic chloride derivatives as adjuvants in vaccines, potentially enhancing the immune response to the vaccine.

Diphenylphosphinic chloride is an organophosphorus compound with the molecular formula C12H10ClOPC_{12}H_{10}ClOP and a molecular weight of 236.63 g/mol. It appears as a clear, colorless to yellow liquid and is classified as both flammable and corrosive, posing hazards such as severe skin burns and eye damage . The compound is moisture-sensitive and decomposes in water, making it necessary to handle it under controlled conditions .

DPhCl does not have a well-defined mechanism of action in biological systems. Its primary function lies in organic synthesis as a reactive intermediate for introducing the phosphinic acid group into target molecules.

DPhCl is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: DPhCl is corrosive and can cause severe skin burns and eye damage. It is suspected to be a mutagen (can cause genetic defects) [].
  • Flammability: DPhCl is a flammable liquid and vapor [].
  • Reactivity: Reacts with water to release hydrochloric acid, a corrosive gas.

Safety recommendations:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling DPhCl.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from incompatible materials like water and strong oxidizing agents.
  • Properly dispose of waste according to local regulations.
, primarily due to its reactive phosphorus center. Notable reactions include:

  • Formation of Bidentate Ligands: Diphenylphosphinic chloride is used to synthesize chiral phosphine bidentate ligands, which are crucial for asymmetric synthesis in organic chemistry .
  • Reactions with Organometallic Compounds: It reacts with Grignard reagents to form diphenylphosphine derivatives, which are further utilized in synthetic organic chemistry .
  • Interactions with Hydroxylamine: In benzene or aqueous dioxane, it reacts with hydroxylamine to produce O-(diphenylphosphinyl)hydroxylamine, showcasing its ability to form new phosphorus-containing compounds

    The synthesis of diphenylphosphinic chloride typically involves the reaction of diphenylphosphine oxide with thionyl chloride or phosphorus trichloride. The general procedure includes:

    • Preparation of Diphenylphosphine Oxide: This can be synthesized from diphenylphosphine.
    • Chlorination: The diphenylphosphine oxide is treated with thionyl chloride at controlled temperatures to yield diphenylphosphinic chloride .

    This method allows for the efficient production of diphenylphosphinic chloride while minimizing by-products.

Diphenylphosphinic chloride has several important applications:

  • Synthesis of Ligands: It is primarily used as a precursor for synthesizing bidentate ligands in coordination chemistry .
  • Peptide Coupling Agents: The compound serves as a reagent in peptide synthesis, facilitating the formation of peptide bonds .
  • Flame Retardants: Due to its phosphorus content, it is utilized in formulations aimed at enhancing fire resistance in materials .
  • Pharmaceuticals: It acts as an adjuvant in various pharmaceutical formulations, enhancing drug efficacy and stability .

Research indicates that diphenylphosphinic chloride can react with radicals, such as the superoxide anion radical, forming peroxyphosphorus radical intermediates. This reaction highlights its potential utility in radical chemistry and oxidative stress studies . Additionally, the compound's reactivity with amines and alcohols suggests potential pathways for developing new materials or pharmaceuticals.

Several compounds share structural or functional similarities with diphenylphosphinic chloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
DiphenylphosphineC12H15PC_{12}H_{15}PA reduced form of diphenylphosphinic chloride; lacks chlorine.
PhenyldichlorophosphateC6H5Cl2O4PC_6H_5Cl_2O_4PContains two chlorine atoms; used as an insecticide.
TriphenylphosphineC18H15PC_{18}H_{15}PA more sterically hindered phosphine; used in catalysis.
Diphenylphosphinic acidC12H15O2PC_{12}H_{15}O_2PThe acid form; used in similar applications but lacks chlorination.

Diphenylphosphinic chloride is unique due to its chlorinated phosphorus center, which enhances its reactivity compared to non-chlorinated analogs. Its specific applications in ligand synthesis and peptide coupling further distinguish it from similar compounds.

Thermal Decomposition Approaches for Large-Scale Production

High-Temperature Pyrolysis of Phenylphosphonous Dichloride Systems

High-temperature pyrolysis remains a cornerstone for industrial-scale synthesis of diphenylphosphinic chloride. A prominent method involves heating phenylphosphonous dichloride (C₆H₅PCl₂) at temperatures exceeding 340°C under inert nitrogen atmospheres. This process induces a redistribution reaction, yielding diphenylphosphinic chloride and phosphorus trichloride as a volatile byproduct. For instance, a patented approach combines 375 kg of chlorobenzene with 190 kg of phenylphosphonous dichloride at 340–360°C for 4 hours, achieving a 77% yield of diphenylphosphinic chloride after fractional distillation. The reaction mechanism involves sequential cleavage of P–Cl bonds, followed by phenyl group migration to form the target compound.

Pyrolysis efficiency is enhanced by maintaining reflux conditions to prevent premature decomposition of intermediates. At 700°C, phenylphosphonous dichloride undergoes rapid dechlorination, but optimal yields are achieved at 340–360°C to balance kinetic and thermodynamic control.

Catalytic Redistribution Reactions Involving Triphenylphosphine

Catalytic redistribution between triphenylphosphine (PPh₃) and phosphorus trichloride (PCl₃) offers a scalable alternative. In this method, PCl₃ and PPh₃ react at 220–320°C in the presence of oxygen, forming diphenylphosphinic chloride via a radical-mediated pathway. For example, combining 289.5 g of diphenylchlorophosphine with lithium aluminum hydride in ether yields 188.6 g (77%) of diphenylphosphine, which is subsequently oxidized to the target compound. Iron(III) chloride (FeCl₃) catalyzes this process by facilitating electron transfer between PPh₃ and PCl₃, reducing activation energy by 30–40 kJ/mol.

Solvent-Mediated Phosphorylation Techniques

Chlorobenzene-Based Reaction Systems with Phosphorus Catalysts

Chlorobenzene serves as both solvent and reactant in phosphorylation processes. A notable protocol involves refluxing phenylphosphonous dichloride with excess chlorobenzene at 220°C for 5 hours, achieving 85% conversion to diphenylphosphinic chloride. Phosphorus catalysts, such as red phosphorus or PCl₃, accelerate the reaction by generating reactive P-centered radicals. For example, a 66 kg phosphorus charge in chlorobenzene at 340°C produces 233 kg of diphenylphosphinic chloride after distillation.

Table 1: Comparative Yields in Chlorobenzene-Mediated Systems

CatalystTemperature (°C)Yield (%)Byproduct Management
PCl₃34077Distillation
Red P36085Fractional Crystallization
None32062Solvent Extraction

Inert Atmosphere Control in Exothermic Phosphorylation Processes

Exothermicity in phosphorylation necessitates strict inert atmosphere control. Nitrogen or argon atmospheres prevent oxidation of intermediates, particularly during the reaction of diphenylphosphinic acid with thionyl chloride (SOCl₂). For instance, a 2-liter reactor charged with lithium aluminum hydride under nitrogen yields 77% diphenylphosphine, which is then chlorinated to the target compound. Oxygen levels below 50 ppm are critical to avoid side reactions such as P–O bond formation.

Continuous Flow Synthesis Optimization Strategies

Pressure Regulation in Industrial-Scale Distillation Processes

Continuous flow systems optimize diphenylphosphinic chloride production through precise pressure control. Vacuum distillation at 0.1 Torr and 180°C separates the product from chlorobenzene and phosphorus trichloride residues. A patented industrial setup employs a two-stage distillation column: the first stage operates at atmospheric pressure to remove low-boiling-point byproducts, while the second stage uses reduced pressure (8 mmHg) to isolate diphenylphosphinic chloride at 210–212°C.

Byproduct Management Through Fractional Crystallization

Fractional crystallization effectively isolates diphenylphosphinic chloride from reaction mixtures containing triphenylphosphine oxide (Ph₃PO) and phosphorus oxychloride (POCl₃). Cooling the crude product to −20°C precipitates Ph₃PO, which is filtered off, while POCl₃ is removed via azeotropic distillation with toluene. This method achieves 95% purity, with residual chlorobenzene levels below 0.5%.

Table 2: Byproduct Removal Efficiency in Continuous Systems

MethodPurity (%)Residual Solvent (%)
Fractional Crystallization950.5
Azeotropic Distillation921.2
Solvent Extraction882.5

Nucleophilic Acyl Substitution Pathways

Nucleophilic substitution reactions at phosphorus centers represent fundamental transformations in organophosphorus chemistry, with diphenylphosphinic chloride serving as a versatile electrophilic substrate [3]. The phosphorus atom in diphenylphosphinic chloride exhibits enhanced electrophilicity due to the electron-withdrawing nature of the chloride leaving group and the polarization of the phosphorus-oxygen double bond [1]. These reactions typically proceed through either concerted or stepwise mechanisms involving pentacoordinate transition states or intermediates [3].

Alcoholysis Reactions for Phosphinate Ester Formation

The alcoholysis of diphenylphosphinic chloride represents a crucial synthetic pathway for phosphinate ester formation, proceeding through nucleophilic attack of alcohols on the electrophilic phosphorus center [5]. The reaction mechanism involves initial coordination of the alcohol nucleophile to phosphorus, forming a pentacoordinate intermediate, followed by elimination of hydrogen chloride to yield the corresponding diphenylphosphinic acid ester [8].

Alcohol TypeReaction ConditionsYield RangeMajor Products
Primary alcoholsRoom temperature, triethylamine75-89%Diphenylphosphinic acid esters
Secondary alcoholsElevated temperature64-82%Branched phosphinate esters
Tertiary alcoholsReflux conditions45-65%Sterically hindered esters

The synthetic approach typically employs chlorodiphenylphosphine as a precursor, which undergoes oxidation with hydrogen peroxide following alcohol addition in the presence of triethylamine [5]. This methodology provides excellent access to various diphenylphosphinic acid esters that serve as crucial substrates for subsequent nucleophilic substitution reactions in organophosphorus chemistry [5]. The alcoholysis reaction exhibits high selectivity for the alcohol functionality, allowing for regioselective alkylation at alcohol sites in hydroxyacids while leaving carboxylic acid groups unreacted [4].

The mechanism proceeds through a nucleophilic substitution pathway where the alkoxy groups function as effective leaving groups, facilitating subsequent transformations through phosphorus-oxygen bond replacement with phosphorus-carbon bonds [5]. This reactivity pattern enables the synthesis of phosphines and their derivatives, which find widespread applications in organometallic catalysis [5].

Aminolysis Kinetics in Peptide Coupling Applications

The aminolysis of diphenylphosphinic chloride exhibits complex kinetic behavior that varies significantly with nucleophile basicity and reaction conditions [9]. Kinetic investigations reveal that the reaction with substituted anilines in acetonitrile at 55.0 degrees Celsius proceeds through a concerted mechanism involving extensive bond formation in the transition state [9]. The large Hammett reaction constant value of negative 4.78 and Brönsted coefficient of 1.69 indicate substantial charge development during the rate-limiting step [9].

Nucleophile TypeRate Constant (×10⁻⁴ M⁻¹s⁻¹)Kinetic Isotope EffectMechanism Type
4-Methoxyaniline8.421.82Concerted frontside
Aniline3.151.65Concerted frontside
4-Chloroaniline1.231.42Concerted frontside

Primary normal kinetic isotope effects ranging from 1.42 to 1.82 involving deuterated aniline nucleophiles demonstrate that hydrogen bonding results in partial deprotonation of the aniline nucleophile during the rate-limiting step [9]. The observed kinetic behavior supports a concerted mechanism involving partial frontside nucleophilic attack through a hydrogen-bonded, four-center type transition state [9].

The application of diphenylphosphinic chloride in peptide coupling has been extensively evaluated through the formation of diphenylphosphinic carboxylic mixed anhydrides [13]. These mixed anhydrides, formed in situ from N-alpha-protected amino acids and diphenylphosphinic chloride, demonstrate significant utility in peptide synthesis applications [13]. Phosphorus-31 nuclear magnetic resonance spectroscopy at 32.4 megahertz has been employed to monitor both mixed anhydride formation rates and subsequent aminolysis kinetics [13].

The aminolysis kinetics vary considerably based on the electronic properties of the aniline nucleophiles, with more electron-rich anilines exhibiting faster reaction rates [10]. Cross-interaction constants between substituents in nucleophiles and substrates provide mechanistic insights, with negative values indicating concerted substitution mechanisms [10]. The deuterium kinetic isotope effects serve as valuable probes for determining transition state structures, revealing how substituent changes alter the geometric parameters of the transition states [42].

Oxidative Addition Mechanisms in Transition Metal Complexation

Coordination Chemistry with Palladium Catalysts

The oxidative addition of diphenylphosphinic chloride to palladium complexes represents a fundamental organometallic transformation that enables the formation of phosphide-bridged multinuclear palladium complexes [20]. The reaction of chlorodiphenylphosphine precursors with tetrakis(trimethylphosphine)palladium furnishes phosphide-bridged dinuclear palladium complexes through oxidative addition followed by chloride bridge formation [20].

Palladium PrecursorProduct ComplexReaction TemperatureYield
Pd(PMe₃)₂[PdCl(μ-PPh₂)(PMe₃)]₂Room temperature65-78%
Pd(PEt₃)₄[PdCl(μ-Cl)(PEt₃)]₂Ambient conditions82-89%
Pd(PPh₃)₄Mixed complexesElevated temperature45-62%

The mechanism involves initial oxidative addition of the phosphorus-chlorine bond to the zero-valent palladium center, generating a mononuclear phosphide palladium complex intermediate [20]. Subsequent dimerization occurs through elimination of trimethylphosphine to form the characteristic phosphide-bridged dinuclear structure [20]. The steric bulk of the phosphorus substituents significantly influences the reaction pathway, with less bulky groups facilitating dimerization while sterically demanding substituents prevent bridge formation [20].

Bis(triphenylphosphine)palladium chloride complexes demonstrate square planar coordination geometry with trans arrangement of chloride ligands [18]. The complex serves as an effective pre-catalyst for various coupling reactions, including Suzuki and Sonogashira coupling transformations [18]. The palladium center exhibits d8 electronic configuration, enabling facile oxidative addition reactions with appropriate substrates [17].

The coordination chemistry with palladium catalysts involves electronic perturbations that influence the metal-ligand bonding interactions [19]. Diphosphine ligands with varying backbone lengths exhibit different coordination preferences, with shorter bridging units favoring cis coordination while longer chains promote trans arrangements [19]. The phosphorus-palladium-phosphorus bond angles range from 113 to 117 degrees in trigonal planar geometries, reflecting the adaptive nature of the phosphine ligands [19].

Electronic Effects on Ligand-Metal Binding Affinities

Electronic effects play a crucial role in determining ligand-metal binding affinities in diphenylphosphinic chloride coordination complexes [26]. The electron-donating ability of phosphorus ligands varies significantly based on the nature of the substituents attached to the phosphorus center [26]. Alkylphosphines demonstrate superior electron-donating properties compared to arylphosphines due to the greater electronegativity of sp2 hybrid orbitals versus sp3 hybrid carbons [26].

Ligand TypeElectronic ParameterTolman Cone AngleBinding Affinity
TrialkylphosphinesStrong donor132-182°High
TriarylphosphinesModerate donor145-194°Moderate
Mixed alkyl-arylVariable135-175°Variable

The electronic nature of substituent groups directly influences the electron density on phosphorus atoms, with electron-withdrawing groups reducing donor ability and electron-donating groups enhancing it [26]. Ligands containing electron-withdrawing substituents are classified as electron-poor, while those with electron-donating groups are electron-rich [26]. These electronic variations significantly impact the stability and reactivity of the resulting metal complexes [24].

Backbonding interactions in phosphine complexes differ fundamentally from carbon monoxide backbonding, involving sigma-antibonding orbitals rather than pi-antibonding interactions [26]. The lowest unoccupied molecular orbital of phosphines possesses predominantly phosphorus-carbon antibonding character, facilitating metal d-pi to sigma-antibonding electron transfer [26]. This backbonding mechanism explains the observed changes in metal-phosphorus and phosphorus-carbon bond lengths upon oxidation state changes [26].

The quantification of electronic effects utilizes Tolman electronic parameters based on carbon monoxide stretching frequencies in mixed phosphine-carbonyl complexes [26]. More electron-donating phosphines correlate with lower carbonyl stretching frequencies due to enhanced metal-to-carbonyl backbonding [26]. The systematic variation of electronic properties enables fine-tuning of catalyst reactivity and selectivity in organometallic transformations [28].

Photochemical Reactivity Patterns

UV-Induced Radical Formation in Polymerization Initiators

Diphenylphosphinic chloride and related organophosphorus compounds exhibit significant photochemical reactivity under ultraviolet irradiation, leading to radical formation processes relevant to polymerization initiation [29]. The photochemical transformation involves phosphoranyl radical formation through single electron oxidation of phosphine precursors, followed by nucleophilic attack and subsequent beta-scission reactions [29]. These photoinduced processes generate reactive radical species capable of initiating polymerization reactions in suitable monomer systems [31].

Irradiation WavelengthQuantum YieldPrimary RadicalsSecondary Products
254 nm0.018-0.025PhosphoranylPhosphine oxides
280 nm0.012-0.018Aryl radicalsCoupling products
365 nm0.005-0.012Mixed speciesComplex mixtures

The mechanism of radical formation involves initial photoexcitation of the phosphorus compound, followed by electron transfer processes that generate phosphine radical cations [29]. Water or other nucleophiles present in the reaction medium attack the radical cation through a two-electron ionic pathway, producing triphenylphosphoranyl radicals [29]. These intermediates subsequently undergo hydrogen atom transfer reactions with superoxide or other oxidizing species to form stable phosphine oxide products [29].

Type I photoinitiators undergo homolytic or heterolytic bond cleavage after light excitation, forming two initiating centers through alpha-cleavage mechanisms [31]. The photolysis occurs at weak carbon-oxygen or carbon-heteroatom bonds, generating reactive radical pairs capable of initiating polymerization reactions [31]. The efficiency of these processes depends critically on the overlap between photoinitiator absorption bands and the emission spectrum of the ultraviolet light source [32].

Photopolymerization represents a rapid conversion process from liquid monomers to solid polymers through radical chain reactions [31]. The initiation stage involves primary radical formation followed by addition to monomer molecules, generating chain-initiating radicals [31]. Propagation proceeds through successive radical additions, while termination occurs through recombination or disproportionation mechanisms [31].

Wavelength-Dependent Reaction Pathways

The photochemical reactivity of organophosphorus compounds, including diphenylphosphinic chloride derivatives, exhibits pronounced wavelength dependence that determines the specific reaction pathways and product distributions [36]. Wavelength-dependent photochemistry results from both interstate mechanisms involving different electronic states and intrastate mechanisms operating within single electronic states but with varying internal energies [36].

Wavelength RangeElectronic TransitionPrimary PathwayProduct Selectivity
230-280 nmFirst absorption bandDirect dissociationHigh selectivity
193 nmSecond absorption bandMultiple pathwaysMixed products
365 nmLow energy transitionSensitized reactionsModerate selectivity

The absorption spectrum of diphenylphosphinic chloride extends into the 295 nanometer region, providing slight overlap with the solar spectrum and enabling photolytic transformation under environmental conditions [38]. The quantum yield for radical generation varies significantly with excitation wavelength, reflecting the different electronic states accessed and their respective reaction coordinate surfaces [30].

Conjugated organophosphorus systems demonstrate wavelength-dependent photoreactivity that correlates with conjugation length [37]. Shorter wavelengths deposit higher internal energies, enabling access to reaction pathways with significant activation barriers [36]. Longer wavelengths may selectively populate specific electronic states while lacking sufficient energy for alternative dissociation channels [36].

The photodegradation mechanisms involve both direct photolysis and oxygen-mediated photoinduced reactions [38]. Direct photodegradation decreases with reduced irradiation intensity, highlighting the importance of radical-mediated mechanisms at lower light doses [38]. The formation of reactive oxygen species through compound photoabsorption contributes significantly to the overall degradation pathways [38].

XLogP3

2.1

UNII

5GP30GY04V

GHS Hazard Statements

Aggregated GHS information provided by 68 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 68 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 67 of 68 companies with hazard statement code(s):;
H226 (73.13%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (28.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

1499-21-4

Wikipedia

Diphenylphosphinic chloride

Dates

Modify: 2023-08-15

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